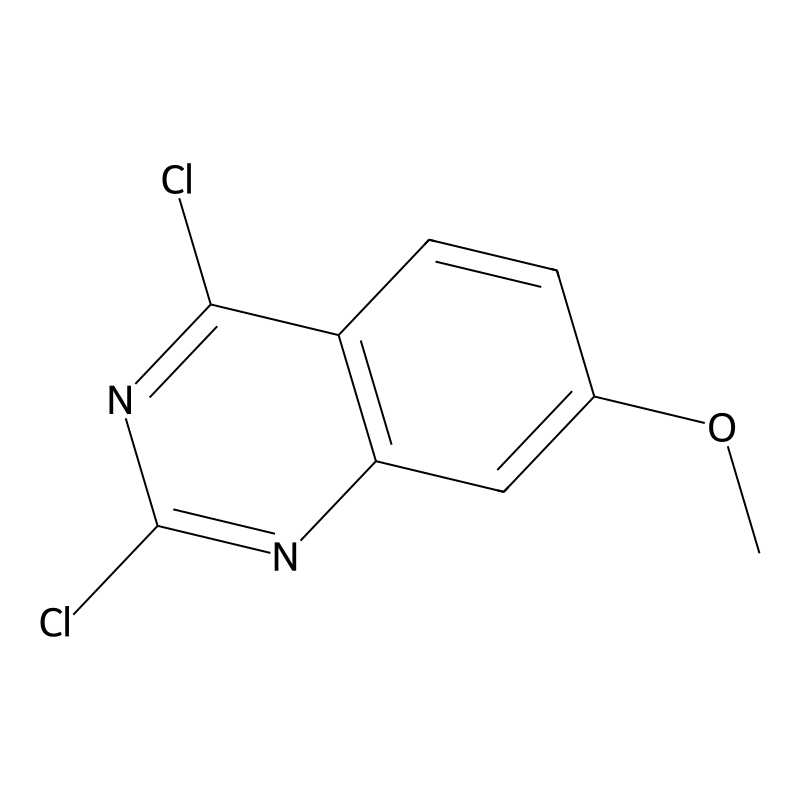

2,4-Dichloro-7-methoxyquinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dichloro-7-methoxyquinazoline is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes two chlorine atoms and a methoxy group attached to the quinazoline framework. Its molecular formula is , and it has a molecular weight of approximately 229.06 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry and agrochemicals.

Currently, there is no scientific research readily available describing a specific mechanism of action for DCMQ. However, quinazoline derivatives can exhibit various biological activities depending on their structure. The mechanism could involve interaction with enzymes, receptors, or other biomolecules within cells [].

- Oxidation: The methoxy group can be oxidized, leading to different quinazoline derivatives.

- Reduction: Chlorine atoms can be replaced by hydrogen or other substituents through reduction reactions.

- Substitution: Nucleophilic substitution reactions can occur where halogen atoms are replaced by amines or other nucleophiles .

2,4-Dichloro-7-methoxyquinazoline exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The presence of halogen and methoxy groups enhances its binding affinity to biological targets .

Several synthesis methods have been developed for 2,4-Dichloro-7-methoxyquinazoline:

- One-Step Process: This method involves the cyclization of methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted ureas with halogenating agents such as hydrogen chloride in phosphorus oxychloride .

- Two-Step Procedure: Initially, an ortho-ureido derivative is cyclized with an acid or base to form an intermediate, which is then chlorinated using phosphorus pentachloride .

- Industrial Methods: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control over reaction conditions.

Interaction studies have focused on the compound's ability to bind with biological targets such as tyrosine kinases. These studies reveal insights into how structural modifications (like the addition of halogens or methoxy groups) can influence binding affinity and specificity, which are crucial for drug design and development .

Several compounds share structural similarities with 2,4-Dichloro-7-methoxyquinazoline. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloroquinazoline | Lacks methoxy group | Simpler structure, less biological activity |

| 8-Fluoroquinazoline | Contains fluorine but no chlorine | Different reactivity profile |

| 7-Methoxyquinazoline | Contains methoxy but lacks halogens | Altered biological interactions |

| 4-Chloro-6,7-dimethoxyquinazoline | Additional methoxy group | Increased steric hindrance |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | Benzyloxy substitution | Enhanced lipophilicity |

The uniqueness of 2,4-Dichloro-7-methoxyquinazoline lies in the combination of both chlorine and methoxy groups on the quinazoline core, enhancing its chemical stability and biological activity compared to similar compounds .

The traditional synthesis of 2,4-dichloro-7-methoxyquinazoline primarily relies on phosphorus oxychloride-mediated chlorination reactions, which have been extensively documented as the industry standard for quinazoline halogenation [1]. The classical approach involves the treatment of 2,4-quinazolinedione derivatives with excess phosphorus oxychloride under reflux conditions, typically requiring 2.8 equivalents of the chlorinating agent .

The phosphorus oxychloride chlorination process occurs through two distinct mechanistic stages that can be separated through appropriate temperature control [3]. The initial phosphorylation reaction proceeds readily under basic conditions with tertiary amines at temperatures below 25°C, generating various phosphorylated intermediates [3]. These intermediates include both nitrogen-phosphorylated and oxygen-phosphorylated species, involving multiple substitution patterns at the phosphorus center [3].

The conversion to chloroquinazoline products is achieved through subsequent heating to 70-90°C, where clean turnover of phosphorylated quinazolones occurs [3]. Product formation arises exclusively from the reaction of oxygen-phosphorylated intermediates with chloride ions, while oxygen-phosphorylated and nitrogen-phosphorylated intermediates equilibrate rapidly on the reaction timescale [3]. A minimum of one molar equivalent of phosphorus oxychloride is required for efficient conversion of intermediates to the final product [3].

The traditional one-step process for preparing 2,4-dihaloquinazolines begins with methoxycarbonyl or phenoxycarbonyl derivatives of substituted phenoxycarbonylureas and 3-methoxycarbonylureas [1]. These precursors undergo intramolecular cyclization and halogenation in a single reaction step using cyclizing-halogenating agents selected from hydrogen chloride in phosphorus oxychloride, hydrogen bromide in phosphorus oxybromide, or phosphorus oxychloride with N,N-dimethylaniline [1].

The optimal ratio for effective chlorination ranges from 2 to 15 milliliters of phosphorus oxychloride per gram of starting material, providing adequate mixing and handling characteristics [1]. The reaction typically proceeds with heating to reflux temperatures, followed by careful quenching with saturated sodium bicarbonate solution to minimize impurity formation [4].

Modern Catalytic Approaches (Microwave-Assisted, Solvent-Free)

Modern synthetic methodologies for 2,4-dichloro-7-methoxyquinazoline have evolved to incorporate microwave-assisted synthesis and solvent-free catalytic approaches, offering significant improvements in reaction efficiency and environmental sustainability [5] [6]. Microwave irradiation provides a unique, effective, and economical energy source compared to conventional heating, resulting in rapid formation of desired compounds through enhanced thermal and kinetic effects [6].

The microwave-assisted synthesis of quinazoline derivatives demonstrates considerable improvements in cyclocondensation reactions between anthranilic acid derivatives and various coupling partners [7]. These reactions achieve superior yields, reduced reaction times, and maintain stereocenter integrity compared to traditional thermal methods [7]. The microwave-assisted approach proves particularly effective when applied to bis-lactim ethers, leading to corresponding pentacyclic pyrazino derivatives in excellent yields [7].

Microwave-assisted one-pot synthesis utilizing 4-dimethylaminopyridine catalysis has emerged as an efficient method for quinazoline formation [8]. The reaction proceeds through 4-dimethylaminopyridine-catalyzed condensation of aromatic aldehydes with 2-aminobenzophenones in the presence of ammonium acetate under mild conditions, achieving yields ranging from 67% to 98% [9]. This technique offers operational simplicity, easy accessibility of starting materials, and high selectivity [9].

Solvent-free catalytic approaches represent another significant advancement in quinazoline synthesis methodology [10]. The catalyst-free synthesis using low melting sugar-urea-salt mixtures as reaction media has proven effective for quinazoline derivative preparation [10]. This method employs maltose-dimethylurea-ammonium chloride mixtures as inexpensive, non-toxic, easily biodegradable, and effective reaction media [10]. The one-pot three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate under aerobic oxidation conditions furnishes corresponding quinazolines in high yields [10].

The solvent-free methodology extends to orthoester-mediated reactions, providing environmental-friendly procedures for quinazoline framework construction [9]. These catalyst-free and solvent-free procedures achieve yields ranging from 79% to 94% through one-pot three-component reactions of 2-aminoarylketones with trialkyl orthoesters in the presence of ammonium acetate [9]. The process offers high product yields, simple work-up procedures, moderate reaction times, readily available starting materials, and operational simplicity [9].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|---|

| Phosphorus Oxychloride-Mediated Chlorination (Traditional) | 70-90 | 6-10 hours | 58-95 | High yield, well-established | Long reaction time, harsh conditions |

| Microwave-Assisted Synthesis | 80-150 | 1-8 hours | 46-92 | Reduced time, energy efficient | Requires specialized equipment |

| Solvent-Free Catalytic | 150 | 6 hours | 86 | Green chemistry, no solvent | Limited substrate scope |

| Continuous Flow Process | 25-100 | 10-18.5 minutes | 85-96 | Scalable, continuous production | Complex setup required |

| 4-Dimethylaminopyridine-Catalyzed One-Pot | 25-120 | 12-48 hours | 61-94 | Metal-free, mild conditions | Variable yields with impurities |

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2,4-dichloro-7-methoxyquinazoline presents numerous challenges that require sophisticated solutions for economically viable manufacturing [4]. The transition from laboratory-scale synthesis to commercial production involves addressing issues related to yield optimization, impurity formation, reagent handling, and waste management [4].

Scale-up synthesis encounters significant difficulties with traditional synthetic routes, particularly in chlorination steps where low yields and formation of inseparable impurities become problematic [4]. The original medicinal chemistry synthetic routes often achieve only 7.7% overall yield across seven steps, necessitating extensive optimization for commercial viability [4]. The formation of various impurities during scale-up processes, particularly when using thionyl chloride for chlorination, dramatically affects both yield and subsequent purification processes [4].

Process optimization strategies focus on minimizing impurity formation through careful reagent selection and reaction condition control [4]. The replacement of thionyl chloride with phosphorus oxychloride as the chlorinating agent significantly reduces impurity formation and simplifies purification processes [4]. Phosphorus oxychloride requires fewer equivalents to complete chlorination reactions and decreases the number of impurities formed during scale-up [4].

Continuous flow synthesis methods have emerged as a solution for industrial-scale production challenges [11]. The continuous flow approach comprises three sequential chemical transformations: chlorination, amination, and hydrolysis, conducted in three continuous flow devices [11]. Single-step continuous flow chlorination achieves yields of 92.7% with residence times of only 10 minutes [11]. Combined continuous flow chlorination and amination demonstrate 96.1% yield with residence times of 12.5 minutes [11]. The complete continuous flow synthesis achieves 85.1% total yield with total residence times of 18.5 minutes [11].

Industrial manufacturing processes require careful consideration of environmental impact and waste treatment [12]. The development of novel chlorination techniques utilizing solid phosgene as a chlorinating agent produces tail gas consisting of carbon dioxide and hydrogen chloride mixtures, enabling complete separation and recycling [12]. This approach allows water absorption of hydrogen chloride for hydrochloric acid production and carbon dioxide recycling or safe disposal [12].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction Scale | 1-100 g | 0.1-10 kg | >10 kg |

| Phosphorus Oxychloride Equivalents Required | 2.8-15 equivalents | 3-8 equivalents | 2-5 equivalents |

| Optimal Temperature Range | 70-90°C | 80-100°C | 90-110°C |

| Reaction Time | 6-10 hours | 3-6 hours | 2-4 hours |

| Purification Method | Column chromatography | Crystallization/washing | Continuous extraction |

| Overall Yield | 58-85% | 70-90% | 75-95% |

| Product Purity | 95-99% | 97-99% | 98-99.5% |

| Environmental Impact | High solvent waste | Moderate waste | Optimized waste treatment |

The successful scale-up synthesis requires telescoped procedures that minimize intermediate isolation and purification steps [4]. Key intermediate preparation through well-controlled quenching processes using potassium hydrogen sulfate and potassium carbonate aqueous solutions ensures high purity product formation [4]. Recrystallization from methyl tert-butyl ether and methanol solvents provides excellent purity products ready for final reactions [4].

Retrosynthetic Analysis and Precursor Selection Strategies

Retrosynthetic analysis of 2,4-dichloro-7-methoxyquinazoline requires systematic evaluation of strategic bond disconnections and precursor accessibility [13] [14]. The quinazoline scaffold presents multiple disconnection opportunities, each offering distinct advantages in terms of synthetic efficiency, starting material availability, and overall complexity [13].

The primary retrosynthetic strategy involves disconnection at the carbon-nitrogen bonds within the pyrimidine ring of the quinazoline framework [13]. Strategy A focuses on quinazolinedione route disconnection, utilizing 2-amino-4-methoxybenzoic acid and urea as key starting materials [13]. This approach involves carbon-2 to nitrogen-3 bond formation through cyclization reactions, achieving yield potentials of 60-80% with moderate complexity scores [13].

Strategy B employs aminobenzonitrile route disconnection, leveraging 2-amino-4-methoxybenzonitrile and formamide as readily accessible precursors [13]. The strategic bond formation occurs through carbon-2 to nitrogen-1 condensation reactions, offering improved yield potentials of 70-85% with reduced synthetic complexity [13]. The excellent commercial availability of starting materials makes this strategy particularly attractive for industrial implementation [13].

The anthranilic acid route (Strategy C) utilizes 4-methoxyanthranilic acid and formamide through nitrogen-1 to carbon-2 bond formation via Niementowski reactions [13]. This classical approach achieves yield potentials ranging from 65-90% with relatively low complexity scores, making it suitable for large-scale synthesis [15]. The Niementowski reaction provides reliable cyclization under well-established conditions, contributing to its widespread adoption [15].

Strategy D involves direct chlorination route disconnection, starting from 2,4-dihydroxy-7-methoxyquinazoline and proceeding through carbon-2 chlorine and carbon-4 chlorine bond formation via direct substitution [13]. While this strategy offers the highest yield potential of 85-95%, it presents the greatest synthetic complexity and limited commercial availability of starting materials [13].

| Disconnection Strategy | Key Starting Materials | Strategic Bond Formation | Yield Potential (%) | Complexity Score (1-10) | Commercial Availability |

|---|---|---|---|---|---|

| Strategy A: Quinazolinedione Route | 2-Amino-4-methoxybenzoic acid + Urea | C2-N3 bond formation via cyclization | 60-80 | 6 | Good |

| Strategy B: Aminobenzonitrile Route | 2-Amino-4-methoxybenzonitrile + Formamide | C2-N1 bond formation via condensation | 70-85 | 5 | Excellent |

| Strategy C: Anthranilic Acid Route | 4-Methoxyanthranilic acid + Formamide | N1-C2 bond via Niementowski reaction | 65-90 | 4 | Good |

| Strategy D: Direct Chlorination Route | 2,4-Dihydroxy-7-methoxyquinazoline | C2-Cl and C4-Cl via direct substitution | 85-95 | 8 | Limited |

Precursor selection strategies must consider both synthetic accessibility and cost-effectiveness for large-scale production [16]. The evaluation of starting material availability reveals that aminobenzonitrile derivatives offer superior commercial accessibility compared to quinazolinedione precursors [16]. The methoxy substitution pattern at the 7-position requires careful consideration of regioselectivity during precursor synthesis to avoid isomeric impurities [17].

The retrosynthetic simplicity concept applies to quinazoline synthesis, where transformations that maintain or reduce functional group complexity while preserving structural integrity provide optimal synthetic routes [18]. The conversion approaches must balance retrosynthetic simplicity with practical synthetic feasibility, considering factors such as reagent availability, reaction conditions, and purification requirements [18].

Advanced disconnection strategies incorporate skeletal editing approaches that enable direct structural modifications of quinazoline frameworks [18]. These methods involve carbon replacement, nitrogen insertion, and direct heteroatom substitution, providing alternative pathways for complex quinazoline derivative synthesis [18]. The selection of optimal disconnection strategies depends on the specific substitution pattern requirements and the desired synthetic efficiency [18].

| Catalytic System | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Selectivity | Sustainability Rating |

|---|---|---|---|---|---|

| Phosphorus Oxychloride/N,N-Dimethylaniline | Stoichiometric (280-1500%) | Neat Phosphorus Oxychloride | 70-90 | High (2,4-dichloro) | Low |

| Boron Trifluoride Etherate/Formamide | 50 | Solvent-free | 150 | Moderate | Medium |

| 4-Dimethylaminopyridine/Di-tert-butyl Dicarbonate | 10 | Acetonitrile | 25-120 | High | High |

| Iron(II) Chloride/tert-Butyl Hydroperoxide | 10 | Dimethyl Sulfoxide | 25 | Good | High |

| Nickel(Methyltetraazaannulene)/Base | 5 | Neat | 120-140 | Excellent | Very High |